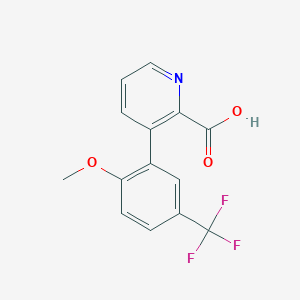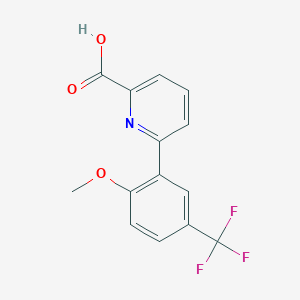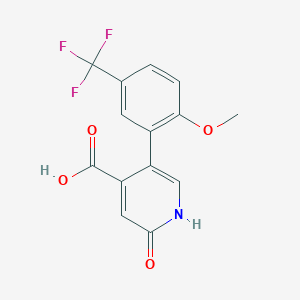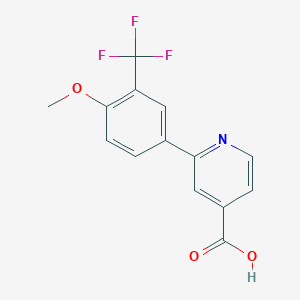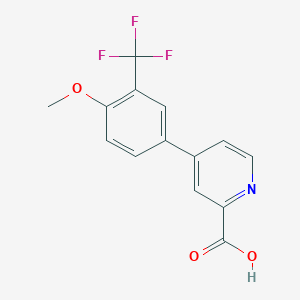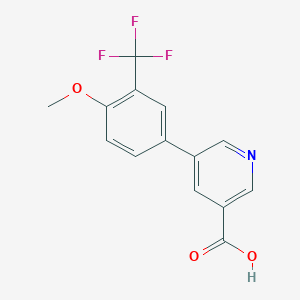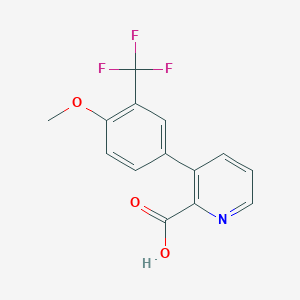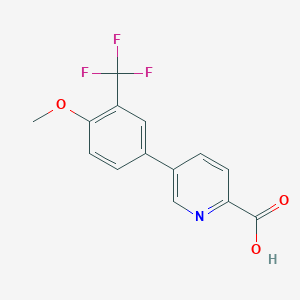
5-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95%
Vue d'ensemble
Description
5-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid (5-MTPPA) is a synthetic molecule used for a variety of scientific and medical research applications. 5-MTPPA is a white crystalline powder with a melting point of 60-62 °C and a molecular weight of 307.3 g/mol. It is soluble in water, ethanol, and methanol, and is used as an intermediate in the synthesis of other compounds. 5-MTPPA is used in research applications such as drug discovery, protein crystallography, and enzyme inhibition.
Applications De Recherche Scientifique
5-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of other compounds, as an inhibitor of enzymes such as proteases and kinases, and as a substrate for protein crystallography. 5-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% is also used in drug discovery, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
5-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% is believed to act as an inhibitor of enzymes involved in cell signaling pathways. It is thought to bind to specific sites on enzymes, preventing them from performing their normal functions. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the enzyme being inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% are largely dependent on the enzyme being inhibited. In general, 5-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of proteases and kinases. In addition, 5-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% has been shown to have anti-viral and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to using 5-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments. It is not very stable in aqueous solutions, and its solubility in organic solvents is limited. In addition, its mechanism of action is not fully understood, so it is difficult to predict the effects of 5-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% on a given enzyme.
Orientations Futures
The potential future directions for 5-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% research include further investigation of its mechanism of action, development of new synthesis methods, and exploration of its potential applications in drug discovery and enzyme inhibition. In addition, further research into its effects on cancer cells, anti-viral and anti-bacterial properties, and its potential use as a substrate for protein crystallography could yield valuable insights into its potential uses. Finally, further research into its solubility and stability in different solvents could lead to new applications for 5-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% in a variety of laboratory experiments.
Méthodes De Synthèse
5-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% is synthesized using a two-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethylphenol with sodium picolinate in aqueous sodium hydroxide solution. The second step involves the reaction of the intermediate product with acetic anhydride in the presence of a base. The resulting product is then washed with water and dried to yield 5-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95%.
Propriétés
IUPAC Name |
5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-5-3-8(6-10(12)14(15,16)17)9-2-4-11(13(19)20)18-7-9/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZKXIZFXDGPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163073 | |
| Record name | 2-Pyridinecarboxylic acid, 5-[4-methoxy-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-26-2 | |
| Record name | 2-Pyridinecarboxylic acid, 5-[4-methoxy-3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261958-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 5-[4-methoxy-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



